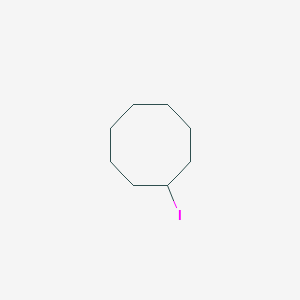

Iodocyclooctane

説明

Iodocyclooctane (C₈H₁₅I) is a secondary alkyl iodide characterized by an eight-membered cycloalkane ring substituted with an iodine atom. It is commonly synthesized via halogen-atom transfer (XAT) reactions, as demonstrated in studies where cyclooctanol undergoes iodination to yield iodocyclooctane with 95% efficiency . Key spectral data include its ¹H NMR profile (δ 4.53–4.42 ppm for the methine proton and δ 1.46 ppm for tert-butyl groups in derivative compounds) .

Iodocyclooctane is utilized in enantioselective catalytic reactions, such as nickel/photoredox-catalyzed reductive domino alkylation, where it serves as a robust substrate due to its moderate steric bulk and compatibility with transition-metal catalysts . Its applications span pharmaceutical synthesis and materials science, particularly in constructing complex bicyclic frameworks.

特性

CAS番号 |

1556-10-1 |

|---|---|

分子式 |

C8H15I |

分子量 |

238.11 g/mol |

IUPAC名 |

iodocyclooctane |

InChI |

InChI=1S/C8H15I/c9-8-6-4-2-1-3-5-7-8/h8H,1-7H2 |

InChIキー |

LDKYPRVLJQWKBI-UHFFFAOYSA-N |

正規SMILES |

C1CCCC(CCC1)I |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Cycloalkyl Iodides

Iodocyclooctane belongs to a class of cycloalkyl iodides with varying ring sizes and reactivities. Below is a comparative analysis with iodocyclopentane (C₅H₉I), iodocyclohexane (C₆H₁₁I), and iodocycloheptane (C₇H₁₃I):

Table 1: Structural and Reactivity Comparison of Cycloalkyl Iodides

| Compound | Ring Size | Molecular Formula | Molecular Weight (g/mol) | Yield in Catalytic Reactions* | Enantiomeric Excess (ee)* | Key Applications |

|---|---|---|---|---|---|---|

| Iodocyclopentane | 5 | C₅H₉I | 196.03 | 15% | 76% | Synthesis of small-ring scaffolds |

| Iodocyclohexane | 6 | C₆H₁₁I | 210.06 | 30% | 82% | Intermediate in agrochemicals |

| Iodocycloheptane | 7 | C₇H₁₃I | 224.08 | 50% | 85% | Polymer crosslinking agents |

| Iodocyclooctane | 8 | C₈H₁₅I | 238.11 | 75% | 92% | Enantioselective drug synthesis |

*Data from nickel/photoredox-catalyzed reductive domino alkylation reactions .

Key Findings:

Reactivity and Yield : Larger cycloalkyl iodides exhibit higher reaction yields. Iodocyclooctane achieves 75% yield in enantioselective couplings, significantly outperforming iodocyclopentane (15%) and iodocyclohexane (30%) . This trend correlates with reduced ring strain and enhanced stability in transition-metal complexes.

Stereoselectivity : Enantiomeric excess (ee) increases with ring size, peaking at 92% for iodocyclooctane. The eight-membered ring’s conformational flexibility allows optimal spatial alignment in chiral catalytic environments .

Comparison with Bicyclic and Tertiary Alkyl Iodides

Bicyclic Derivatives :

- 1-Iodobicyclo[2.2.2]octane (C₈H₁₃I): A rigid bicyclic analog of iodocyclooctane. While it shares a similar molecular weight (236.09 g/mol), its constrained structure limits reactivity in catalytic cross-couplings but enhances thermal stability in polymer applications .

- 5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane (C₈H₁₃IO): Incorporates an oxygen heteroatom, enabling hydrogen-bonding interactions in supramolecular chemistry. Unlike iodocyclooctane, it is primarily used in specialty materials rather than catalysis .

Primary vs. Secondary Alkyl Iodides :

- 1-Iodobutane (C₄H₉I): A primary alkyl iodide with higher electrophilicity but lower stereochemical control (33% ee in similar reactions) compared to iodocyclooctane .

- Tertiary Alkyl Iodides : These compounds (e.g., 2-iodo-2-methylpropane) suffer from steric hindrance, often resulting in lower yields (<50%) and erratic stereoselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。